2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBLAHNVSZMSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can be achieved through a multi-step process:
-
Formation of the Hydroxycyclohexenylmethyl Intermediate:
- Start with cyclohexene, which undergoes hydroboration-oxidation to yield 1-hydroxycyclohex-2-en-1-ylmethanol.
- This intermediate is then protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
-
Sulfonamide Formation:
- Benzene-1-sulfonyl chloride is reacted with the protected hydroxycyclohexenylmethyl intermediate in the presence of a base such as triethylamine to form the sulfonamide linkage.
- The protecting group is then removed under mild conditions to yield the desired hydroxycyclohexenylmethyl sulfonamide.
-
Chlorination:
- The final step involves the selective chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexenyl ring can undergo oxidation to form a ketone, resulting in the formation of a cyclohexenone derivative.
Reduction: The double bond in the cyclohexenyl ring can be reduced to form a saturated cyclohexyl ring.
Substitution: The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium amide or thiourea under basic conditions.
Major Products:
- Oxidation of the hydroxy group yields a ketone.
- Reduction of the double bond yields a saturated cyclohexyl ring.
- Substitution of the chloro group yields various substituted benzene derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its sulfonamide moiety, which is a common pharmacophore in many therapeutic agents.
- Investigated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- May be used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chloro and hydroxycyclohexenylmethyl groups may enhance binding affinity and specificity to target proteins or receptors.
Comparison with Similar Compounds
4-Chloro-N-[2-(Cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide (CAS: 433690-47-2)
- Structure : Features a 4-chlorobenzenesulfonamide core with a 2-(cyclohex-1-en-1-yl)ethyl substituent.
- Key Differences :
- Chlorine position: 4-chloro vs. 2-chloro in the target compound.
- Substituent linkage: Ethyl group vs. methyl group in the target.
- Hydroxyl group: Absent in this compound but present in the target.
- Implications: The hydroxyl group in the target compound may improve solubility or binding interactions in biological systems compared to the non-hydroxylated analog .
2-Chloro-N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide (CAS: 2380042-02-2)
- Structure : Contains a 2-chlorobenzenesulfonamide core linked to a heterocyclic (furan-thiophene) substituent.
- Key Differences :
- Substituent type: Aromatic heterocycles (furan/thiophene) vs. alicyclic (cyclohexene) in the target.
- Hydroxyl group: Absent here.
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide
- Structure : Combines a toluenesulfonamide group with a chloroindazole moiety.
- Key Differences :
- Core structure: Indazole (aromatic heterocycle) vs. cyclohexene (alicyclic) in the target.
- Functional groups: Lacks a hydroxyl group.
- Implications : Indazole-containing sulfonamides have demonstrated antiproliferative activity, suggesting that structural variations in the target compound’s substituents could modulate similar biological effects .
Physicochemical Properties
*Note: Molecular formula of the target compound is inferred as approximately C13H15ClNO3S based on structural analysis.
- Hydrogen Bonding: The hydroxyl group in the target compound likely enhances solubility and binding affinity compared to non-hydroxylated analogs.
Biological Activity
2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN1O3S
- Molecular Weight : 303.77 g/mol
The biological activity of sulfonamides, including this compound, primarily involves inhibition of carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological processes, including acid-base balance and fluid secretion. The sulfonamide group is known to bind to the zinc ion in the active site of CAs, thereby inhibiting their activity .
Interaction with Biological Targets
The hydroxy group in the compound can form hydrogen bonds with biological molecules, while the phenyl ring can interact with hydrophobic pockets in proteins. This dual interaction modulates enzyme or receptor activity, leading to various biological effects such as:
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study investigated a series of benzenesulfonamides, including derivatives similar to this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
Case Study 2: Antitumor Activity
Research on structurally related compounds demonstrated that certain sulfonamides exhibited cytotoxic effects against human cancer cell lines. The studies highlighted that modifications in the sulfonamide structure could enhance antitumor efficacy and selectivity.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of sulfonamides. For instance, substituents at the para-position of the benzenesulfonamide ring have been linked to improved binding affinity for carbonic anhydrases, which could translate into better therapeutic outcomes in conditions like glaucoma and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
